

# tiagabine metabolic stability across species

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## Compound Focus: Tiagabine Hydrochloride

CAS No.: 145821-59-6

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## Tiagabine Metabolism and Pharmacokinetics

The table below summarizes the key metabolic stability and pharmacokinetic parameters of Tiagabine across available species data.

Parameter	Humans	Rats (Preclinical Model)
<b>Primary Metabolic Enzymes</b>	CYP3A4 (major); potential minor roles for CYP1A2, 2D6, 2C19; Glucuronidation [1]	Information not explicitly stated in results
<b>Key Metabolites</b>	5-Oxo-tiagabine (inactive); Glucuronide conjugates; ≥2 other unidentified metabolites [1]	Information not explicitly stated in results
<b>Elimination Half-Life</b>	<b>7-9 hours</b> (healthy, non-induced); <b>2-5 hours</b> (with enzyme-inducing AEDs) [1] [2]	Information not fully quantified; elimination from brain extracellular fluid is <b>3x slower</b> than from blood [3]
<b>Clearance</b>	<b>109 mL/min</b> (systemic, healthy subjects); increases ~60% with enzyme-inducing drugs [1]	Information not explicitly stated in results

Parameter	Humans	Rats (Preclinical Model)
Oral Bioavailability	~90% [1] [4]	Information not explicitly stated in results
Protein Binding	~96% (to albumin and $\alpha$ 1-acid glycoprotein) [1]	Information not explicitly stated in results
Route of Excretion	Feces (63%), Urine (25%), primarily as metabolites; ~2% excreted unchanged [1]	Information not explicitly stated in results

## Experimental Protocols for Key Data

The following are methodologies used to generate the pharmacokinetic and metabolic data.

### 1. Human Pharmacokinetic Studies

- **Source:** [1] [2]
- **Protocol Summary:** Clinical pharmacokinetic studies were conducted in healthy volunteers and patients with epilepsy. Tiagabine was administered orally, often with food. Serial blood samples were collected over time to determine plasma concentration-time profiles.
- **Analytical Method:** Tiagabine plasma concentrations were quantified using **high-performance liquid chromatography (HPLC)** [2].
- **Data Analysis:** Pharmacokinetic parameters (like half-life and clearance) were calculated using **non-compartmental methods**. The impact of co-medication with enzyme-inducing drugs (e.g., carbamazepine, phenytoin) was a key focus of the analysis [1] [2].

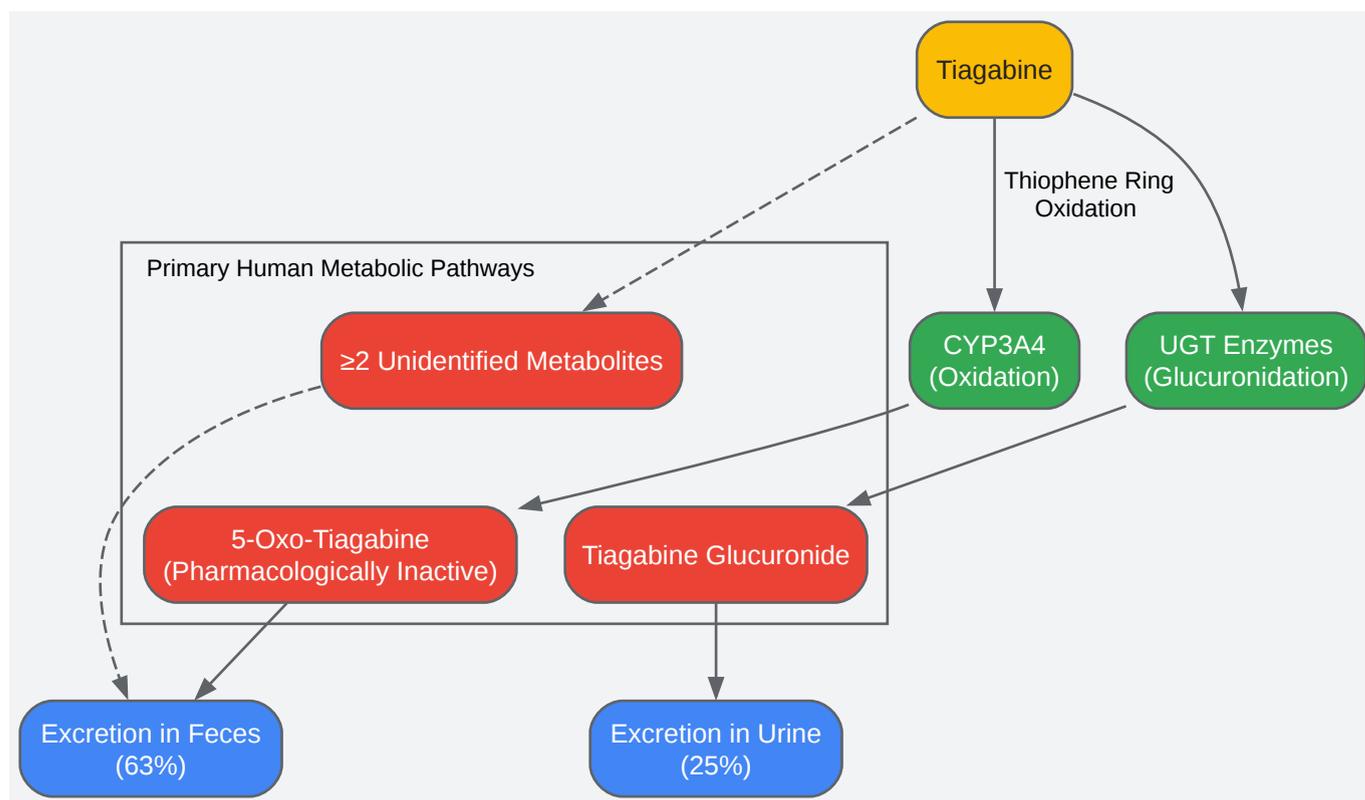
### 2. Rat Brain Distribution Kinetics

- **Source:** [3]
- **Protocol Summary:** Adult male rats were administered Tiagabine intraperitoneally (i.p.). To study the drug's movement into the central nervous system, researchers employed **in vivo microdialysis**.
- **Experimental Groups:** Animals were implanted with:
  - A jugular vein catheter for blood sampling.
  - A cisterna magna catheter for **cerebrospinal fluid (CSF)** sampling.
  - Microdialysis probes in the **frontal cortex and hippocampus** for **extracellular fluid (ECF)** sampling.

- **Analytical Method:** Tiagabine concentrations in serum, CSF, and brain ECF were measured using HPLC.
- **Key Finding:** This study demonstrated that while Tiagabine rapidly penetrates the brain, its elimination from the brain's extracellular fluid is significantly slower than from the blood, explaining its prolonged duration of action [3].

## Tiagabine Metabolic Pathway

The diagram below illustrates the primary metabolic pathways of Tiagabine in humans, as currently understood.



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## Knowledge Gaps and Further Research

The available data has limitations for a full cross-species comparison:

- **Limited Species Data:** The search results primarily provide robust data for **humans** and **rats**. Data for other common preclinical species (e.g., dogs, monkeys) or in vitro systems like liver microsomes from various species were not identified.
- **Incomplete Rat Metabolism Profile:** While rat models were used for efficacy and brain distribution studies [5] [3], the specific metabolic enzymes and metabolite profiles in rats are not detailed in the current search results.

To perform a complete metabolic stability comparison, you may need to consult additional specialized resources or primary literature for data on:

- In vitro intrinsic clearance in liver microsomes or hepatocytes from multiple species.
- Direct half-life and clearance comparisons in mice, dogs, and non-human primates.
- Detailed enzymatic kinetic parameters ( $K_m$ ,  $V_{max}$ ) for the formation of primary metabolites across species.

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